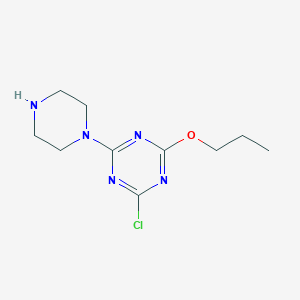

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine

Beschreibung

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine is a triazine derivative characterized by a chlorine atom at position 2, a piperazinyl group (a six-membered cyclic diamine) at position 4, and a propoxy group (CH₂CH₂CH₂O-) at position 5. Its molecular formula is C₁₀H₁₄ClN₅O, with a molar mass of 263.71 g/mol. Triazines are heterocyclic compounds with a 1,3,5-triazine core, widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic ring and tunable reactivity .

The propoxy group introduces lipophilicity, which may influence membrane permeability and metabolic stability.

Eigenschaften

Molekularformel |

C10H16ClN5O |

|---|---|

Molekulargewicht |

257.72 g/mol |

IUPAC-Name |

2-chloro-4-piperazin-1-yl-6-propoxy-1,3,5-triazine |

InChI |

InChI=1S/C10H16ClN5O/c1-2-7-17-10-14-8(11)13-9(15-10)16-5-3-12-4-6-16/h12H,2-7H2,1H3 |

InChI-Schlüssel |

RZQLHZDMPGPARK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=NC(=NC(=N1)N2CCNCC2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-4-(Piperazin-1-yl)-6-propoxy-1,3,5-triazin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit leicht verfügbaren Ausgangsmaterialien wie Cyanurchlorid, Piperazin und Propylalkohol.

Reaktionsbedingungen: Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril unter Rückflussbedingungen durchgeführt. Die Temperatur wird zwischen 60-80 °C gehalten.

Reaktionsschritte:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch- oder kontinuierliche Verarbeitung: Abhängig vom Maßstab kann die Reaktion in Batch-Reaktoren oder kontinuierlichen Strömungsreaktoren durchgeführt werden.

Reinigung: Das Rohprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-4-(Piperazin-1-yl)-6-propoxy-1,3,5-triazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chlorgruppe kann durch Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Hydrolyse: Der Triazinring kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder primäre Amine in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hydrolyse: Saure oder basische wässrige Lösungen.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Bildung von substituierten Triazinen mit verschiedenen funktionellen Gruppen.

Oxidation und Reduktion: Bildung von oxidierten oder reduzierten Derivaten der Verbindung.

Hydrolyse: Abbauprodukte des Triazinrings, die zu einfacheren organischen Molekülen führen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine has been investigated for its potential as an anti-cancer agent. The triazine core is known for its ability to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Table 1: Summary of Biological Activities

Synthesis of Coupling Reagents

The compound can act as a coupling reagent in peptide synthesis. Its efficiency in forming peptide bonds while maintaining the original chirality of reactants makes it valuable in the synthesis of bioactive peptides . This application is particularly relevant in the development of pharmaceuticals where peptide-based drugs are common.

Research on Antimicrobial Properties

Recent studies have indicated that derivatives of triazine compounds exhibit significant antimicrobial activity. The structural features of this compound suggest that it may possess similar properties, making it a candidate for further exploration in this area .

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of triazine derivatives, this compound was shown to inhibit the growth of various cancer cell lines. The mechanism involved interference with cellular signaling pathways crucial for cancer cell proliferation .

Case Study 2: Synthesis Efficiency

A comparative analysis was conducted on various coupling reagents used in peptide synthesis. The study highlighted that this compound provided higher yields and better purity compared to traditional reagents like carbodiimides .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and key applications of structurally related triazines:

Physicochemical Properties

- Lipophilicity: The target compound’s propoxy group enhances lipophilicity compared to atrazine’s alkylamino groups. This may improve blood-brain barrier penetration in drug design.

- Electron-Donor Capacity: Piperazine’s electron-rich nature (vs. cyanazine’s cyano group) could enhance charge-transfer properties in electronic applications .

- Solubility : Piperazine derivatives generally exhibit higher aqueous solubility than phenyl-substituted triazines (e.g., reports solubility < 0.1 mg/L for phenyl-dibenzofuranyl analogs) .

Key Research Findings

Detoxification Mechanisms: Atrazine is detoxified in corn roots via a nonenzymatic reaction with 2,4-dihydroxy-7-1,4-benzoxazin, highlighting plant-specific resistance mechanisms .

Crystallography: The propynyloxy-phenyl triazine () exhibits two crystallographically independent molecules per asymmetric unit, with bond lengths within normal ranges (1.36–1.43 Å for C-N) .

Toxicity Data : Cyanazine’s LD₅₀ > 2,000 mg/kg (oral, rat) suggests low acute toxicity but significant chronic environmental risks .

Biologische Aktivität

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazine ring substituted with a piperazine moiety and a propoxy group, which contributes to its biological activity.

Research indicates that compounds containing the triazine scaffold exhibit various biological activities, including:

- Antitumor Activity : Triazine derivatives have been shown to induce apoptosis in cancer cells through various pathways involving caspases and the modulation of cell cycle regulators.

- Antimicrobial Properties : The presence of the piperazine group enhances the compound's ability to interact with microbial targets.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitumor Activity : A study involving triazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of apoptotic pathways through caspases 3 and 9, leading to increased cell death in breast cancer models (MCF-7 and MDA-MB-231) .

- Antimicrobial Efficacy : In vitro testing revealed that derivatives with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial growth through disruption of cell wall synthesis .

- Anti-inflammatory Properties : Research has shown that triazine derivatives can inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.